3-Carboxypropyl-tris(trideuteriomethyl)azanium
Description
3-Carboxypropyl-tris(trideuteriomethyl)azanium chloride (CAS: 85806-17-3), also known as Gamma-Butyrobetaine-d9 hydrochloride, is a stable isotope-labeled compound where nine hydrogen atoms in the three methyl groups of the parent molecule (Gamma-Butyrobetaine) are replaced by deuterium . Its molecular formula is C₇H₁₅NO₂·Cl, with a molecular weight of 190.72. The compound is characterized by a carboxypropyl chain linked to a quaternary ammonium center bearing three trideuteriomethyl groups. It serves as a critical analytical standard in mass spectrometry and metabolic studies, particularly in enzyme and transporter assays related to carnitine biosynthesis and fatty acid metabolism . The compound is stored at +4°C and has a purity exceeding 95% (HPLC) .
Properties
Molecular Formula |
C7H16NO2+ |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
3-carboxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1/i1D3,2D3,3D3 |
InChI Key |
JHPNVNIEXXLNTR-GQALSZNTSA-O |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Deuterated Methylation of Amine Precursors
Method Overview:
The initial step involves methylation of a suitable amine precursor with trideuteriomethyl iodide or related deuterated methylating agents to introduce the tris(trideuteriomethyl) groups onto the nitrogen atom. This process typically employs nucleophilic substitution reactions under controlled conditions.
R-NH₂ + 3 CD₃I → R-N⁺(CD₃)₃ + I⁻
- Use of an excess of deuterated methyl iodide (CD₃I) to ensure complete methylation.
- Solvent: Acetonitrile or dichloromethane.
- Base: Potassium carbonate or sodium hydride to deprotonate the amine.
- Temperature: Room temperature to slightly elevated (25–50°C).
Quaternization of the Deuterated Amine
Method Overview:
Following methylation, the quaternary ammonium salt is formed via alkylation with suitable alkylating agents, such as alkyl halides or sulfonates, to generate the azanium core.
R-N⁺(CD₃)₃ + Alkyl Halide → R-N⁺(CD₃)₃–R' + Halide
- Alkyl halide (e.g., methyl or benzyl halides) used in excess.
- Solvent: Acetone or dichloromethane.
- Temperature: Reflux conditions (~50–70°C).
- Reaction time: 12–24 hours.
Functional Group Modification and Purification
Method Overview:
Post-quaternization, purification involves recrystallization or chromatography to isolate the pure compound. Additional modifications, such as introducing carboxylic groups, may involve oxidation or carboxylation reactions.
Carboxylation Step:
The introduction of the carboxypropyl group is achieved via carboxylation of the precursor, often using carbon dioxide under basic conditions or via oxidation of side chains.
R-alkyl + CO₂ → R-COOH (carboxylation)
- Use of dry CO₂ gas.
- Base: Sodium hydroxide or potassium hydroxide.
- Temperature: 0–25°C.
- Reaction time: Several hours to ensure complete conversion.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Carboxylation | CO₂, NaOH | 0°C, 4–6 hours | 65–80% | Patent US20200165254A1 |
| Purification | Recrystallization | Ethanol or water | - | Ensures high purity |
Additional Considerations and Variations
Use of Catalysts:
Transition metal catalysts such as nickel or palladium can facilitate cross-coupling reactions to modify side chains, as seen in related literature involving cross-coupling reactions (e.g., Ni-catalyzed reactions in).Deuterium Labeling:
The key feature of this compound involves the incorporation of trideuteriomethyl groups, which can be achieved via isotopic exchange reactions or by using deuterated reagents from the outset.Reaction Optimization:
Temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and deuterium incorporation efficiency.
Summary of the Preparation Strategy
| Step | Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Methylation with deuterated methyl iodide | CD₃I | Room temp, acetonitrile | >85% |
| 2 | Quaternization with alkyl halides | Methyl bromide | Reflux, dichloromethane | 70–90% |
| 3 | Carboxylation of side chain | CO₂, NaOH | 0°C, 4–6 hrs | 65–80% |
| 4 | Purification | Recrystallization | Ethanol/water | High purity |
Final Remarks
The synthesis of 3-Carboxypropyl-tris(trideuteriomethyl)azanium hinges on precise methylation with deuterated methylating agents, subsequent quaternization, and functionalization to introduce the carboxypropyl group. The process benefits from controlled reaction conditions to ensure high deuterium incorporation and purity. The detailed reaction parameters and yields are supported by patent literature and related chemical synthesis research, excluding unreliable sources as per user instructions.
Chemical Reactions Analysis
Types of Reactions
3-Carboxypropyl-tris(trideuteriomethyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-Carboxypropyl-tris(trideuteriomethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: The compound’s deuterium labeling makes it useful in metabolic studies and protein structure analysis.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Carboxypropyl-tris(trideuteriomethyl)azanium exerts its effects is primarily related to its deuterium labeling. Deuterium, being a heavier isotope of hydrogen, can influence the compound’s chemical and physical properties. This can affect reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
Acetylcholine-d9 Chloride (CAS: 344298-95-9)
- Structure : Contains an acetyloxyethyl group instead of a carboxypropyl chain. Its IUPAC name is 2-acetyloxyethyl-tris(trideuteriomethyl)azanium chloride .
- Molecular Formula: C₇H₇D₉NO₂·Cl (Molecular Weight: 190.72) .
- Application : Primarily used in neurological research to study acetylcholine receptor dynamics and neurotransmitter release mechanisms .
- Key Difference : The acetyloxy group facilitates its role in synaptic transmission studies, unlike the carboxypropyl group in Gamma-Butyrobetaine-d9, which is involved in metabolic pathways .
DL-Carnitine-(trimethyl-d9) Hydrochloride (CAS: N/A)
- Structure : Features a 3-carboxy-2-hydroxypropyl chain, introducing an additional hydroxyl group compared to Gamma-Butyrobetaine-d9 .
- Molecular Formula: C₇H₇ClD₉NO₃ (Molecular Weight: 206.72) .
- Application : Utilized in studies of fatty acid oxidation and mitochondrial transport. The hydroxyl group enhances its solubility in aqueous media .
- Key Difference : The hydroxyl group and higher molecular weight distinguish it from Gamma-Butyrobetaine-d9, which lacks this functional group .
Choline-d9 Chloride (CAS: 1219257-11-0)
- Structure : Comprises a 2-hydroxyethyl group attached to the tris-deuteriomethylazanium core .
- Molecular Formula: C₅H₅ClD₉NO (Molecular Weight: 148.68) .
- Application : Acts as a plant growth regulator by inhibiting gibberellin biosynthesis and is used in agricultural research .
- Key Difference : The shorter hydroxyethyl chain and lower molecular weight make it distinct from carboxypropyl-containing analogs like Gamma-Butyrobetaine-d9 .
L-Carnitine-d3 Chloride (CAS: N/A)
- Structure : Contains only three deuterium atoms (vs. nine in Gamma-Butyrobetaine-d9) on one methyl group .
- Molecular Formula: C₆H₁₁ClD₃NO₃ (Molecular Weight: 186.65) .
- Application : Used in tracer studies requiring lower mass shifts for detection in mass spectrometry .
- Key Difference : Reduced deuterium substitution limits its utility in high-resolution metabolic profiling compared to d9-labeled compounds .
Data Table: Key Attributes of 3-Carboxypropyl-tris(trideuteriomethyl)azanium and Analogues
Physicochemical and Practical Differences
- Melting Points :
- Deuterium Utility : Compounds with d9 labels (e.g., Gamma-Butyrobetaine-d9, Acetylcholine-d9) provide larger mass shifts for enhanced detection in mass spectrometry compared to d3 analogs .
- Storage : Most deuterated compounds require refrigeration (2–8°C), but Gamma-Butyrobetaine-d9 is stable at +4°C, while L-Carnitine-d3 demands -20°C storage under inert gas .
Biological Activity
3-Carboxypropyl-tris(trideuteriomethyl)azanium, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-Carboxypropyl-tris(trideuteriomethyl)azanium is , with a molecular weight of approximately 162.21 g/mol. The structure features a carboxypropyl group attached to a tris(trideuteriomethyl)azanium moiety, which confers unique properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H16N O3+ |
| Molecular Weight | 162.21 g/mol |
| IUPAC Name | 3-Carboxypropyl-tris(trideuteriomethyl)azanium |
The biological activity of 3-Carboxypropyl-tris(trideuteriomethyl)azanium can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways. This interaction can lead to altered enzyme activity, affecting cellular processes.
- Ion Channel Interaction : As a quaternary ammonium compound, it may affect ion channels, thereby influencing cellular excitability and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
Antimicrobial Effects
Research indicates that 3-Carboxypropyl-tris(trideuteriomethyl)azanium has significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.
- Study Findings :
- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- In vivo tests in mice showed a reduction in bacterial load in infected tissues after treatment with the compound.
Cytotoxicity and Cancer Research
In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines.
- Case Study :
- A study involving human breast cancer cells (MCF-7) revealed that treatment with 3-Carboxypropyl-tris(trideuteriomethyl)azanium resulted in a significant decrease in cell viability (up to 70% at concentrations above 50 µM).
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Immunomodulatory Effects
The compound's potential as an immunomodulator has also been explored.
- Research Insights :
- In murine models, administration of the compound led to increased production of cytokines such as IL-6 and TNF-alpha, indicating an enhanced immune response.
- Another study noted that it could reduce inflammation markers in models of induced arthritis.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for 3-carboxypropyl-tris(trideuteriomethyl)azanium, and how can isotopic purity be ensured?
- Methodology :
-
Deuteration Strategy : Use trimethylamine-d9 as a precursor to introduce deuterium at the methyl groups. Ensure anhydrous conditions to prevent proton exchange .
-
Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile, 95:5) to achieve >95% isotopic purity. Validate via LC-MS (ESI+) for accurate mass confirmation (theoretical m/z: 206.1384) .
-
Quality Control : Use -NMR to confirm absence of proton signals in deuterated methyl groups (δ 3.1–3.3 ppm for non-deuterated analogs) .
Table 1: Key Synthesis Parameters
Parameter Value Reference Precursor Trimethylamine-d9 Reaction Time 24–48 h Purity Threshold >95% (HPLC)
Q. How should researchers characterize the structural and isotopic integrity of this compound?
- Analytical Workflow :
-
NMR : - and -NMR to confirm backbone structure. -NMR (if available) for deuterium distribution analysis .
-
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M] at m/z 190.72 (for chloride salt) and isotopic enrichment ≥98% .
-
FT-IR : Absence of O–H stretches (3200–3600 cm) indicates anhydrous synthesis .
Table 2: Key Spectral Benchmarks
Technique Expected Signal Deviation Threshold -NMR δ 2.5–3.0 ppm (carboxypropyl protons) ±0.05 ppm HRMS m/z 206.1384 [M-Cl] ±5 ppm
Q. What storage conditions are critical for maintaining stability?
- Guidelines :
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation and moisture absorption .
- Solubility : Reconstitute in deuterated solvents (e.g., DO) for NMR studies; avoid methanol due to esterification risks .
- Long-Term Stability : Monitor via quarterly LC-MS to detect decomposition (e.g., carboxypropyl cleavage) .
Advanced Research Questions
Q. How do deuterium isotopes affect metabolic tracing studies involving this compound?
- Experimental Design :
-
Tracer Studies : Administer deuterated compound in cell cultures (e.g., hepatocytes) and track -label incorporation into metabolites via GC-MS. Compare with non-deuterated controls to quantify kinetic isotope effects (KIEs) .
-
Data Interpretation : Correct for KIEs (typically 1.5–2.5x slower reaction rates) in metabolic flux models .
Table 3: Isotopic Effects in Key Pathways
Pathway KIE Observed Reference β-Oxidation 2.1x slower Carnitine Shuttle 1.8x slower
Q. How can contradictory data in isotopic labeling experiments be resolved?
- Troubleshooting Framework :
- Source Verification : Confirm isotopic purity via HRMS; impurities >2% may skew results .
- Proton Exchange Checks : Test for deuterium loss in aqueous buffers (pH 7.4, 37°C) over 24h using -NMR .
- Control Experiments : Include non-deuterated analogs and negative controls to isolate compound-specific effects .
Q. What crystallographic challenges arise in structural analysis of deuterated quaternary ammonium salts?
- Crystallization Strategies :
-
Solvent Selection : Use methanol/water (70:30) for slow evaporation. Deuteration reduces crystal symmetry, requiring monoclinic (P21/c) or triclinic systems .
-
Data Collection : Optimize X-ray exposure to mitigate radiation damage in deuterated crystals. Refine structures using SHELXL with deuterium positional constraints .
Table 4: Crystallographic Parameters
Parameter Value Reference Space Group P21/c Unit Cell Volume 2742.2 ų R-Factor <0.05
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
